4-Chloro-4,4-difluoro-1-phenylbutane-1,3-dione
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Overview
Description
4-Chloro-4,4-difluoro-1-phenylbutane-1,3-dione is a chemical compound with the molecular formula C10H7ClF2O2 and a molecular weight of 232.61 g/mol . It is a solid at ambient temperature and is known for its unique chemical properties due to the presence of both chlorine and fluorine atoms in its structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4,4-difluoro-1-phenylbutane-1,3-dione typically involves the reaction of acetophenone with chlorodifluoromethane in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions . The reaction mixture is then refluxed, and the product is purified through recrystallization.
Industrial Production Methods
it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure safety and efficiency in a larger-scale production environment .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-4,4-difluoro-1-phenylbutane-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylbutane-1,3-diones, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .
Scientific Research Applications
4-Chloro-4,4-difluoro-1-phenylbutane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-4,4-difluoro-1-phenylbutane-1,3-dione involves its interaction with various molecular targets. The presence of chlorine and fluorine atoms makes it a versatile compound that can engage in multiple pathways. For instance, it can act as an electrophile in substitution reactions or participate in redox reactions due to its functional groups.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: Similar in structure but with three fluorine atoms instead of two fluorine and one chlorine.
4,4-Difluoro-1-phenylbutane-1,3-dione: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Uniqueness
4-Chloro-4,4-difluoro-1-phenylbutane-1,3-dione is unique due to the combination of chlorine and fluorine atoms, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in various chemical syntheses and research applications .
Properties
IUPAC Name |
4-chloro-4,4-difluoro-1-phenylbutane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF2O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOPJJRQTLGMIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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